molecular formula C7H6N2O B3029598 4-(Hydroxymethyl)picolinonitrile CAS No. 71935-32-5

4-(Hydroxymethyl)picolinonitrile

Cat. No.: B3029598
CAS No.: 71935-32-5
M. Wt: 134.14 g/mol
InChI Key: ZJSSDJCFSASGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)picolinonitrile is a chemical compound with the molecular formula C7H6N2O. It is a derivative of picolinonitrile, featuring a hydroxymethyl group at the fourth position of the pyridine ring.

Scientific Research Applications

4-(Hydroxymethyl)picolinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for 4-(Hydroxymethyl)picolinonitrile indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)picolinonitrile can be achieved through several methods. One common approach involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This method utilizes gold(I)-catalyzed cyclization, which is efficient and yields high purity products .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of inert atmospheres to prevent degradation of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

    4-(Hydroxymethyl)pyridine: Similar structure but lacks the nitrile group.

    4-(Hydroxymethyl)benzonitrile: Contains a benzene ring instead of a pyridine ring.

    4-(Hydroxymethyl)nicotinonitrile: Similar structure with a different position of the nitrile group.

Uniqueness: 4-(Hydroxymethyl)picolinonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group on the pyridine ring.

Properties

IUPAC Name

4-(hydroxymethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSSDJCFSASGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443921
Record name 4-(Hydroxymethyl)picolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71935-32-5
Record name 4-(Hydroxymethyl)picolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tetra-n-butylammonium fluoride trihydrate (1.1 g, 3.5 mmol) was added to a solution of 2-cyano-4-(trimethylsilyloxymethyl)pyridine (600 mg, 2.9 mmol, Reference compound No. 10-1) in tetrahydrofuran (15 mL) at room temperature, then the mixture was stirred for 3 hours. The solvent was evaporated under reduced pressure, and then the resulting residue was purified- by silica gel column chromatography to give 120 mg of the title reference compound as a yellow solid. (Yield 32%)
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
2-cyano-4-(trimethylsilyloxymethyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-cyano-4-[{(tert-butyldimethylsilyl)oxy}methyl]pyridine (10.1 g, 40.5 mmol) in 200 mL of anhydrous MeOH is stirred over 12 g of Dowex-50W-H+ ion-exchange resin (pre-washed with MeOH) for a period of 18 hours. After this time, the mixture is filtered and washed with MeOH twice. The combined filtrates are concentrated in vacuo. The crude residue is purified by column chromatography eluting with 50% EtOAc/hexanes to afford the title compound (4.82 g, 35.9 mmol) as an oil.
Quantity
10.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Dowex-50W-H+
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In ethanol, 4-(tert-butyldimethylsilyloxymethyl)pyridine-2-carbonitrile (260 mg, 1.1 mmol) synthesized in Production Example 86 was dissolved, and concentrated sulfuric acid (123 μL, 2.3 mmol) was added thereto. The mixture was refluxed overnight. After the completion of the reaction was confirmed by HPLC, the reaction mixture was allowed to cool down to a room temperature, and the solvent was distilled off. The resulting residue was dissolved in ethyl acetate and washed with water and a saturated saline solution in order. Thereafter, the organic layer was dried over magnesium sulfate, and the solvent was distilled off. Thus the title compound (111 mg, 78.8%) was obtained as a yellowish white solid.
Quantity
123 μL
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)picolinonitrile
Reactant of Route 2
4-(Hydroxymethyl)picolinonitrile
Reactant of Route 3
4-(Hydroxymethyl)picolinonitrile
Reactant of Route 4
Reactant of Route 4
4-(Hydroxymethyl)picolinonitrile
Reactant of Route 5
Reactant of Route 5
4-(Hydroxymethyl)picolinonitrile
Reactant of Route 6
4-(Hydroxymethyl)picolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.